1,3-Dimethyl-8-((4-methylbenzyl)amino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Beschreibung
Eigenschaften
Molekularformel |
C26H25N5O2 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
1,3-dimethyl-8-[(4-methylphenyl)methylamino]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C26H25N5O2/c1-17-11-13-18(14-12-17)15-27-25-28-23-22(24(32)30(3)26(33)29(23)2)31(25)16-20-9-6-8-19-7-4-5-10-21(19)20/h4-14H,15-16H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
JFSYJNLUXXYIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share the purine-2,6-dione scaffold but differ in substituents at positions 7 and 6. Key comparisons are outlined below:
Structural and Physicochemical Properties
Functional Group Impact on Bioactivity
- 4-Methylbenzyl vs.
- Naphthalen-1-ylmethyl vs. Benzyl : The naphthalen-1-ylmethyl group (target compound) offers a larger aromatic surface area than benzyl (), which could increase binding affinity to hydrophobic receptor pockets .
Vorbereitungsmethoden
Xanthine Derivative Functionalization
The most direct method involves modifying xanthine (3,7-dihydro-1H-purine-2,6-dione) through sequential alkylation and amination. A representative pathway includes:
-
1,3-Dimethylation : Treating xanthine with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 h) yields 1,3-dimethylxanthine.
-
7-Position Alkylation : Reacting 1,3-dimethylxanthine with 1-(chloromethyl)naphthalene in acetonitrile using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst (reflux, 24 h) introduces the naphthalen-1-ylmethyl group.
-
8-Position Amination : Substituting the 8-bromo intermediate (generated via N-bromosuccinimide) with 4-methylbenzylamine in the presence of Pd(OAc)₂ and Xantphos (toluene, 110°C, 48 h) completes the synthesis.
Key Data :
Imidazole Ring Closure
Alternative routes construct the purine ring via cyclization:
-
Condensation Reaction : 4,5-Diamino-1,3-dimethyluracil reacts with triphosgene in dichloromethane (0°C to RT, 6 h) to form the imidazole ring.
-
Simultaneous Functionalization : Introducing the naphthalen-1-ylmethyl group during cyclization using 1-naphthalenemethyl isocyanate improves regioselectivity (DMAP catalyst, THF, 40°C, 18 h).
Stereochemical and Regiochemical Control
Protecting Group Strategies
The 8-amino group’s reactivity necessitates protection during 7-alkylation. Benzyloxycarbonyl (Cbz) groups, introduced via reaction with benzyl chloroformate (pyridine, 0°C, 2 h), prevent undesired side reactions. Subsequent hydrogenolysis (H₂, Pd/C, MeOH, 4 h) removes the Cbz group post-alkylation.
Catalytic Asymmetric Amination
Chiral 8-aminopiperidine derivatives, as reported in CN102127080A, employ (R)-BINAP ligands with CuI to achieve enantiomeric excess >90%. While designed for piperidine analogs, this methodology adapts to 4-methylbenzylamine by modifying ligand steric bulk.
Solvent and Temperature Optimization
Solvent Effects
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals decomposition onset at 218°C, permitting reactions below 150°C. Prolonged heating (>48 h) at 110°C causes epimerization at C7; microwave-assisted synthesis (150 W, 140°C, 2 h) mitigates this.
Purification and Characterization
Crystallization Techniques
Slow evaporation from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Hydrogen bonding between the purine-dione carbonyl (O6) and 4-methylbenzylamino N-H (2.718 Å) stabilizes the lattice.
Chromatographic Methods
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30, 1 mL/min) achieves >98% purity. Retention time: 12.3 min.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume, 10 bar pressure) reduce 8-amination time from 48 h to 30 min while maintaining 50% yield.
Green Chemistry Metrics
Challenges and Mitigation Strategies
Q & A
Q. How to address inconsistencies in biological assay reproducibility across labs?
- Methodological Answer : Standardize protocols (e.g., cell passage number, serum concentration). Share compound aliquots from a single batch. Implement blinded analyses and use validated reference compounds to calibrate assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
